![molecular formula C8H10Br2N2O3S B6647439 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one](/img/structure/B6647439.png)
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one
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Overview
Description
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one, also known as DMSP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is not yet fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one in lab experiments is its high potency. It has been found to be effective at very low concentrations, making it a cost-effective option for researchers. However, one major limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one. One area of interest is in the development of new cancer therapies that are based on 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one. Another area of research is in the study of the mechanism of action of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one, which could lead to a better understanding of its potential applications in various fields. Additionally, researchers are exploring ways to improve the solubility of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one, which would make it easier to work with in lab experiments.
Conclusion
In conclusion, 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is a promising chemical compound that has potential applications in various fields, particularly in cancer research. While there is still much to learn about its mechanism of action and potential applications, research on 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is ongoing and holds great promise for the future.
Synthesis Methods
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is synthesized through a multi-step process that involves the reaction of 4,5-dibromo-2-nitrobenzoic acid with 3-methylsulfonylpropylamine. The resulting intermediate is then subjected to reduction, cyclization, and deprotection to yield 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one.
Scientific Research Applications
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one has been found to have various applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
4,5-dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O3S/c1-16(14,15)4-2-3-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWUCNZKYLKPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C(=O)C(=C(C=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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